Ethyl pyrazine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQPTAROQANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219302 | |
| Record name | Ethyl pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-68-1 | |
| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl pyrazinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |
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| Record name | Ethyl pyrazinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Ethyl Pyrazine 2 Carboxylate and Its Analogues
Classical and Contemporary Synthesis Strategies for Pyrazine-2-carboxylates
The synthesis of the pyrazine-2-carboxylate (B1225951) scaffold can be achieved through a variety of classical and modern organic chemistry reactions. These strategies range from traditional condensation reactions that build the heterocyclic ring to more complex multi-component pathways that offer increased efficiency.
Condensation reactions are a cornerstone of pyrazine (B50134) synthesis, typically involving the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.netnih.gov This approach constructs the dihydropyrazine (B8608421) ring, which is subsequently oxidized to the aromatic pyrazine.
Key strategies include:
Diketone and Diamine Condensation : A widely used method involves the condensation of an alpha-diketone with a 1,2-diaminoalkane, such as ethylenediamine (B42938). nih.govslideshare.net The initial reaction forms a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. researchgate.netslideshare.net Oxidizing agents like copper (II) oxide, manganese oxide, or even air can be employed for this aromatization step. researchgate.net
From α-Amino Acid Amides : An alternative pathway involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This method, discovered by Jones in 1949, provides another versatile route to substituted pyrazines. researchgate.net
Hydroxy-pyrazine Formation : Pyrazine derivatives can also be formed through the condensation of two α-dicarbonyl compounds with ammonia (B1221849). researchgate.net
These condensation reactions are fundamental to heterocyclic chemistry and provide reliable, though sometimes multi-step, pathways to the pyrazine core.
Intramolecular cyclization strategies offer a powerful method for constructing the pyrazine ring by forming one of the C-N bonds in the final ring-closing step. This approach involves designing and synthesizing a linear precursor that already contains most of the atoms required for the final ring. The cyclization is then triggered, often by a change in reaction conditions or the addition of a catalyst.
For instance, pyrazolo-pyrrolo-pyrazine derivatives have been synthesized via an intramolecular C-N cyclization of a pyrrolo-pyrazole precursor, catalyzed by AuCl₃ in the presence of NaH. tandfonline.com While this example leads to a more complex fused ring system, the underlying principle of intramolecular ring closure is directly applicable to the synthesis of simpler pyrazines. The key is the strategic synthesis of an acyclic intermediate poised for cyclization to furnish the desired heterocyclic system. tandfonline.comtandfonline.com
The introduction of the ethyl ester group onto the pyrazine ring is most commonly achieved through electrophilic esterification of the corresponding pyrazine-2-carboxylic acid. The Fischer-Speier esterification is the preeminent method for this transformation. masterorganicchemistry.com
This acid-catalyzed reaction involves treating pyrazine-2-carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com The mechanism proceeds as follows:
Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
A proton transfer occurs, followed by the elimination of a water molecule, a very good leaving group. masterorganicchemistry.com
Deprotonation of the resulting species yields the final product, ethyl pyrazine-2-carboxylate, and regenerates the acid catalyst. masterorganicchemistry.com
To drive the equilibrium towards the ester product, water is typically removed from the reaction mixture, often by azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609). google.com
| Acid Catalyst | Typical Alcohol | Reaction Conditions | Key Feature |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux in excess alcohol | Strong mineral acid, widely used. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Ethanol | Reflux with azeotropic water removal | Organic acid, often used for milder conditions. google.com |
| Hydrochloric Acid (HCl) | Ethanol | Reaction in alcohol as solvent | Common, but can be corrosive. researchgate.net |
| Ion Exchange Resins (Sulfonic acid functionalized) | Isobutyl alcohol, Isopropyl alcohol | Heterogeneous catalysis, simplifies purification. google.com | Easily removable catalyst. google.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, represent a highly efficient strategy in modern organic synthesis. These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity.
While specific MCRs for the direct synthesis of this compound are less common than for other heterocycles like pyridines, the principles have been applied to create complex pyrazine-containing structures. acsgcipr.org For example, the Ugi four-component reaction has been used as the first step in a two-step sequence to produce tetrahydropyrazino[1,2-a]indoles. tandfonline.commdpi.com This reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly build a complex acyclic intermediate, which then undergoes a subsequent intramolecular reaction. tandfonline.com
The development of novel MCRs remains an active area of research, with the potential to provide highly streamlined and convergent pathways to functionalized pyrazine-2-carboxylates.
Derivatization and Functionalization of this compound
This compound is not only a synthetic target but also a versatile starting material for the synthesis of other functionalized molecules. The ester group, in particular, is a prime site for derivatization.
The conversion of the ethyl ester group of this compound into an amide bond via aminolysis is a key functionalization strategy. This reaction involves treating the ester with a primary or secondary amine to yield the corresponding N-substituted pyrazine-2-carboxamide. These amides are of significant interest, particularly in medicinal chemistry, as they are analogues of pyrazinamide (B1679903), a first-line antituberculosis drug. researchgate.netnih.gov
The reaction can be facilitated by various methods, including microwave irradiation, which can significantly reduce reaction times. nih.gov The process often involves the direct reaction of the ester with an amine, sometimes with the addition of a catalyst like ammonium (B1175870) chloride. nih.gov Alternatively, the parent pyrazine-2-carboxylic acid can be activated with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), before reaction with the amine. nih.gov
A wide range of anilines and other amines have been used in these reactions to produce libraries of pyrazine amides for biological screening. researchgate.netnih.gov
| Pyrazine Starting Material | Amine Reactant | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Pyridine (B92270), Acetone, Room Temperature | Series of N-aryl-6-chloropyrazine-2-carboxamides | nih.govmdpi.com |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-bis(trifluoromethyl)aniline | Pyridine, Acetone, Room Temperature | N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide | researchgate.netnih.gov |
| Methyl 3-aminopyrazine-2-carboxylate | Substituted benzylamines | NH₄Cl, Microwave, 130 °C, 40 min | N-benzyl-3-aminopyrazine-2-carboxamides | nih.gov |
| 3-Aminopyrazine-2-carboxylic acid | Alkylamines/Anilines | 1,1'-Carbonyldiimidazole (CDI), DMSO, Microwave, 120 °C, 30 min | N-substituted 3-aminopyrazine-2-carboxamides | nih.gov |
Oxidation and Reduction Transformations of Pyrazine Rings
Oxidation and reduction reactions are fundamental transformations for the synthesis and functionalization of the pyrazine ring system. The pyrazine ring itself is an electron-deficient system, making it generally resistant to oxidative destruction. thieme-connect.deslideshare.net However, controlled oxidation of precursor molecules is a cornerstone of pyrazine synthesis.
A classical and effective method for forming the pyrazine ring involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes to produce a dihydropyrazine intermediate. researchgate.net This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents for this transformation include copper (II) oxide and manganese oxide. researchgate.net For instance, pyrazinecarboxylic acids can be prepared through the oxidation of alkyl- and styryl-pyrazines using reagents like potassium permanganate (B83412) or sodium dichromate. doi.org Similarly, the synthesis of piperazine (B1678402), a fully reduced form of pyrazine, can be achieved from the reaction of ethylenediamine with an epoxide, followed by an oxidation step to form the pyrazine ring, which is then subsequently reduced. slideshare.net
The reduction of substituted pyrazines provides access to important scaffolds like piperazines and dihydropyrazines. These reduced heterocycles are prevalent in many biologically active molecules. The choice of reducing agent and conditions allows for controlled hydrogenation of the aromatic pyrazine core.
Table 1: Oxidation Methods in Pyrazine Synthesis
| Precursor | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Dihydropyrazine | Copper (II) Oxide / Manganese Oxide | Pyrazine | researchgate.net |
| Alkyl-pyrazines | Potassium Permanganate | Pyrazinecarboxylic acids | doi.org |
Nucleophilic Substitution Reactions on Pyrazine Ring Systems
Nucleophilic substitution is a powerful tool for introducing functional groups onto the pyrazine ring, particularly for generating analogues of this compound. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially when a good leaving group is present. thieme-connect.de
Halopyrazines are particularly reactive substrates for nucleophilic substitution, often showing greater reactivity than their corresponding pyridine analogues. thieme-connect.de The halogen atom can be readily displaced by a variety of nucleophiles, including alkoxides, amines, and thiolates, to yield a wide array of substituted pyrazine derivatives. However, the presence of electron-donating groups on the pyrazine ring can deactivate it towards nucleophilic attack, necessitating more forceful reaction conditions. thieme-connect.de
A more specialized method involves the deoxidative nucleophilic substitution of pyrazine N-oxides. This approach allows for the introduction of nucleophiles at the carbon atom alpha to the N-oxide function. For example, azidopyrazines can be synthesized by reacting pyrazine N-oxides with trimethylsilyl (B98337) azide (B81097) in the presence of diethylcarbamoyl chloride. electronicsandbooks.com This reaction provides a direct route to azido-substituted pyrazines, which are valuable intermediates for further chemical transformations. electronicsandbooks.com It is noteworthy that this azidation is sensitive to the electronic effects of other substituents on the ring; N-oxides bearing methyl, chloro, or methoxycarbonyl groups may not undergo the reaction successfully. electronicsandbooks.com
Halogenation and Nitration Approaches for Analog Generation
Introducing halogen and nitro groups onto the pyrazine ring provides key intermediates for further derivatization, enabling the generation of diverse molecular analogues. Due to the electron-deficient character of the pyrazine ring, direct electrophilic substitution reactions like halogenation and nitration are generally not facile, especially in acidic media where the ring nitrogens become protonated, leading to further deactivation. thieme-connect.de
Despite these challenges, specific methods have been developed. Direct chlorination of pyrazine and its alkyl derivatives can be achieved at elevated temperatures, either in solution or in the gas phase, to produce mono- and polyhalopyrazines. thieme-connect.de Bromination can also be performed under similar harsh conditions. thieme-connect.de For more targeted transformations, chemical modifications of pyrazine derivatives containing amine or amide groups are employed. imist.maimist.ma For instance, various chemical transformations, including nitration and bromination, have been successfully carried out on commercially available pyrazine starting materials to produce derivatives with potential applications as medicinal compounds. imist.maimist.ma
These transformations yield valuable precursors. For example, the resulting nitro- and halo-derivatives can serve as substrates for nucleophilic substitution reactions or as coupling partners in metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Table 2: Examples of Functionalization via Halogenation and Nitration
| Starting Material | Reagent(s) | Product Example | Reference |
|---|---|---|---|
| Pyrazine with amine/amide groups | Brominating agent | 3,5-dibromopyrazine-2-amine | imist.maimist.ma |
| Pyrazine with amine/amide groups | Nitrating agent | 3-hydroxy-6-nitropyrazine-2-carboxamide | imist.maimist.ma |
Green Chemistry Principles in Pyrazine Ester Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine esters and their derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inmdpi.com This involves the use of safer solvents, renewable feedstocks, energy-efficient methods, and processes that reduce waste generation. atiner.gracs.org
One key area of focus is the use of biocatalysis. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.org This biocatalytic method offers a greener and more efficient alternative to traditional chemical methods, providing good scalability and desirable yields. rsc.org
Other green approaches in heterocyclic synthesis include the use of microwave irradiation and ultrasonication, which can lead to shorter reaction times, higher yields, and purer products. rasayanjournal.co.in The development of one-pot syntheses and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.netrasayanjournal.co.in The selection of environmentally benign solvents, such as water or ionic liquids, is another critical aspect of designing sustainable synthetic routes for pyrazine compounds. rasayanjournal.co.inmdpi.com
Continuous-Flow System Applications in Pyrazine Synthesis
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of pyrazines and other heterocyclic compounds, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.net Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. scispace.com
A significant benefit of continuous-flow synthesis is the ability to safely handle hazardous reagents and unstable intermediates. mdpi.com By generating these species in situ and immediately consuming them in the next reaction step, the risks associated with their accumulation and storage are eliminated. scispace.com This is particularly relevant for the synthesis of pyrazoles from anilines, a process that involves potentially hazardous diazonium salts and hydrazines, and these safety principles are directly applicable to pyrazine synthesis. mdpi.com
Continuous-flow systems have been specifically developed for the synthesis of pyrazinamide derivatives from pyrazine esters. rsc.org These systems can be automated for multi-step syntheses, enabling the telescoped conversion of simple starting materials into complex pyrazine products without the need for isolating intermediates. researchgate.net This "end-to-end" approach streamlines the manufacturing process, reduces manual handling, and can facilitate large-scale production. mdpi.com
Catalytic Approaches in Pyrazine Derivatization
Catalysis plays a pivotal role in the modern synthesis and derivatization of pyrazine compounds, offering efficient and selective pathways to a wide range of analogues. researchgate.net Both metal catalysis and biocatalysis are employed to facilitate transformations that would otherwise be difficult or inefficient. rsc.orgunimas.my
Metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are invaluable for forming new carbon-carbon and carbon-nitrogen bonds on the pyrazine ring. researchgate.net These reactions typically use palladium or copper catalysts to couple halopyrazines or other activated pyrazine derivatives with a variety of coupling partners, enabling the construction of complex molecular scaffolds. unimas.my
Biocatalysis offers a green and highly selective alternative for pyrazine derivatization. Enzymes, such as lipases, can be used to catalyze reactions like the amidation of pyrazine esters with high efficiency and under mild conditions. rsc.org For instance, Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used to produce pyrazinamide derivatives, demonstrating the potential of biocatalysts in creating valuable pyrazine compounds through environmentally friendly processes. rsc.org
Table 3: Catalytic Methods in Pyrazine Chemistry
| Reaction Type | Catalyst | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Amidation | Lipozyme® TL IM (biocatalyst) | Pyrazine esters | Pyrazinamide derivatives | rsc.org |
Biological Activities of Ethyl Pyrazine 2 Carboxylate Derivatives
Antimicrobial Efficacy and Spectrum of Action
Ethyl pyrazine-2-carboxylate (B1225951) derivatives have emerged as a promising class of antimicrobial agents, exhibiting a wide range of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Potency against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the antibacterial potential of ethyl pyrazine-2-carboxylate derivatives. A novel series of pyrazine-2-carboxylic acid derivatives demonstrated significant activity against several clinical isolates. For instance, compounds 'P2' and 'P4' were found to be particularly effective against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL rjpbcs.com. Almost all tested compounds in this series were effective against Bacillus subtilis with a MIC value of 25 µg/mL rjpbcs.com.
Against Gram-negative bacteria, the efficacy of these derivatives varies. For Escherichia coli, compounds 'P3', 'P4', 'P7', and 'P9' showed good activity with a MIC value of 50 µg/mL rjpbcs.com. Similarly, Pseudomonas aeruginosa was sensitive to compounds 'P6', 'P7', 'P9', and 'P10' at a MIC of 25 µg/mL rjpbcs.com. In a separate study, newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli. One particular compound, 2e, exhibited superior antibacterial activity with MICs of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli mdpi.com. Another study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their activity against extensively drug-resistant (XDR) Salmonella Typhi. Compound 5d from this series was identified as the most potent, with a MIC of 6.25 mg/mL mdpi.com.
Antibacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
|---|---|---|---|---|
| P2 | 6.25 | - | - | - |
| P3 | - | - | 50 | - |
| P4 | 6.25 | - | 50 | - |
| P6 | - | - | - | 25 |
| P7 | - | - | 50 | 25 |
| P9 | - | - | 50 | 25 |
| P10 | - | - | - | 25 |
| All Compounds | - | 25 | - | - |
Antifungal Activities
The antifungal properties of this compound derivatives have also been a subject of investigation. In a study of pyrazine-2-carboxylic acid derivatives, compounds 'P10' and 'P4' were found to be most effective against the fungal strain Candida albicans, with a MIC value of 3.125 µg/mL rjpbcs.com. Another study synthesized a series of pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives and evaluated their in vitro activity against four types of phytopathogenic fungi. The isoxazole (B147169) pyrazole carboxylate 7ai demonstrated significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL nih.gov. Furthermore, research on volatile organic compounds from Streptomyces setonii WY228 identified 2-ethyl-5-methyl pyrazine (B50134) as a compound with antifungal activity against Ceratocystis fimbriata, the pathogen causing black spot disease in sweet potatoes. At a volume of 50 μL/plate, it completely inhibited the mycelial growth of the fungus nih.gov.
Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC/EC50) |
|---|---|---|
| P4 | Candida albicans | 3.125 µg/mL (MIC) |
| P10 | Candida albicans | 3.125 µg/mL (MIC) |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL (EC50) |
| 2-ethyl-5-methyl pyrazine | Ceratocystis fimbriata | 100% inhibition at 50 μL/plate |
Antiviral Properties
Research has also extended into the antiviral potential of this class of compounds. A study on imidazo[1,2-a]pyrazine (B1224502) derivatives identified compound A4 as having broad-spectrum antiviral activities against influenza A and B viruses. It potently inhibited A/Puerto Rico/8/1934 (H1N1), A/Brisbane/10/2007 (H3N2), and B/Yamagata strains with EC50 values of 3.19 ± 1.42 µM, 5.38 ± 0.57 µM, and 2.99 ± 3.30 µM, respectively nih.gov. Another investigation into derivatives of pyrazine-2-carboxylic acid with amino acid esters found that a Trp-OMe derivative could suppress the replication of the pandemic strain of influenza A virus sciforum.net. However, these compounds did not show antiviral properties against the modern strain of coronavirus SARS-CoV-2 sciforum.net.
Anticancer Potential and Cytotoxic Effects
Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the growth of cancer cells and induce programmed cell death.
Inhibition of Cancer Cell Proliferation
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. Pyrazine-thiazole analogs have shown good anti-tumor activity. For instance, analog 6c displayed comparable inhibitory activity against Panc-1, HepG2, and MCF-7 tumor cell lines, with a particularly strong effect against MCF-7 (IC50 = 5.51±0.09 μM) researchgate.net. Analog 11c also showed strong activity, especially against HepG2, with an IC50 of 8.01±0.35 μM researchgate.net.
In another study, a series of pyrazine-based small molecules were designed and synthesized. Intermediate 21 showed a statistically significant decrease in the viability of MCF7 breast cancer cells at concentrations of 0.1 µM and 0.01 µM nih.gov. The SHP2 inhibitor SHP099, which has a pyrazine core, has an IC50 value of 0.071 µM nih.gov.
Antiproliferative Activity of this compound Derivatives (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Analog 6c | MCF-7 (Breast) | 5.51±0.09 |
| Analog 11c | HepG2 (Liver) | 8.01±0.35 |
| SHP099 | (SHP2 inhibition) | 0.071 |
Apoptosis Induction in Malignant Cell Lines
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. A study on a novel pyrazinoic acid derivative, U10, demonstrated that it could increase apoptosis in MCF-7 cells from 23.94% at 10 μM to 36.8% at 25 μM researchgate.net. Another compound, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was found to be a potent inducer of apoptosis in MCF-7 cells. Treatment with this compound resulted in a 26.86% reduction in cell viability, with the early apoptotic cell population being 2.3 times higher than in untreated cells and the late apoptotic population being 6.6 times higher mdpi.com. Furthermore, ligustrazine, a pyrazine derivative, has been shown to inhibit the proliferation and metastasis of cancer cells, while piperlongumine, another natural product, induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels nih.gov. Hybrid molecules combining these two have shown significant inhibitory effects on various cancer cell lines nih.gov.
Anti-inflammatory and Immunomodulatory Research
Pyrazine derivatives have been identified as possessing notable anti-inflammatory properties. mdpi.comnih.gov The core pyrazine structure is considered a valuable scaffold in the development of new anti-inflammatory agents. ieasrj.com Research into hybrid molecules, which combine the pyrazine ring with other bioactive compounds, aims to enhance therapeutic efficacy by targeting multiple biological pathways involved in the inflammatory process. ieasrj.com
One area of investigation involves the creation of pyrazine-containing hybrids designed to inhibit inflammatory enzymes and reduce oxidative stress associated with chronic inflammation. ieasrj.com For instance, a series of paeonol (B1678282) derivatives featuring a pyrazine structure were synthesized and evaluated for their anti-inflammatory capabilities. mdpi.com One such compound demonstrated significant inhibitory activity (56.32%) against nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com This level of activity was a marked improvement over the parent compound, paeonol, which showed only 14.74% inhibition under the same conditions. mdpi.com
Table 1: Anti-inflammatory Activity of a Paeonol-Pyrazine Derivative
| Compound | Assay | Concentration (μM) | Inhibition of NO Overexpression (%) | Source |
|---|---|---|---|---|
| Paeonol-Pyrazine Derivative 37 | LPS-induced NO overexpression in RAW264.7 macrophages | 20 | 56.32 | mdpi.com |
| Paeonol (Parent Compound) | LPS-induced NO overexpression in RAW264.7 macrophages | 20 | 14.74 | mdpi.com |
Antioxidant Activities and Free Radical Scavenging
The antioxidant potential of pyrazine derivatives has been a significant focus of research. These compounds function as both direct free radical scavengers and indirect antioxidants. mdpi.commdpi.com A study involving a series of novel pyrazine-2-carboxylic acid derivatives coupled with various piperazines demonstrated notable antioxidant activity. researchgate.net Specifically, the compound (5-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was identified as having good antioxidant capabilities. researchgate.net
Another study evaluated synthetic chalcone (B49325) derivatives containing an alkyl-substituted pyrazine heterocycle for their radical scavenging potential. mdpi.com Three compounds from this series, designated 4a, 4c, and 4e, showed 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. mdpi.com Further investigations into ligustrazine–stilbene hybrid derivatives, which incorporate a pyrazine structure, revealed high protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by hydrogen peroxide. nih.gov The EC₅₀ values for these derivatives ranged from 0.0249 to 28.9 μM, indicating potent antioxidant action. nih.gov Similarly, certain ligustrazine–cinnamic acids/ethyl esters showed higher protective activity against hydrogen peroxide-damaged Ea.hy 926 cells than the parent compound, ligustrazine. nih.gov
Table 2: Antioxidant and Protective Effects of Pyrazine Derivatives
| Compound Type | Assay | Key Finding | Source |
|---|---|---|---|
| Pyrazine-2-carboxylic acid derivatives (P1-P10) | Free radical scavenging assays | Compound P10 exhibited good antioxidant activity. | researchgate.net |
| Pyrazine chalcone derivatives (4a, 4c, 4e) | DPPH radical scavenging | Demonstrated radical scavenging activity. | mdpi.com |
| Ligustrazine–stilbene hybrids (69–72) | Protection of H₂O₂-damaged HUVECs | High protective effects with EC₅₀ values from 0.0249 to 28.9 μM. | nih.gov |
| Ligustrazine–cinnamic acids/ethyl esters (17, 31–33) | Protection of H₂O₂-damaged Ea.hy 926 cells | Higher activity (EC₅₀ = 1.7 to 21.4 μM) than ligustrazine (EC₅₀ = 83.4 μM). | nih.gov |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as modulators of critical biological pathways.
Cytochrome P450 Enzyme Modulation
Research has shown that pyrazine and its derivatives can induce hepatic microsomal cytochrome P450-dependent enzyme activities. nih.gov A study in male Sprague-Dawley rats examined the effects of pyrazine and three derivatives: (methylthio) methylpyrazine (MTMP), 5, 6, 7, 8-tetrahydroquinoxaline (CHP), and 5-methyl-6, 7-dihydro-5'-cyclopentapyrazine (CPP). nih.gov The findings indicated that these compounds act as inducers of different cytochrome P450 isoenzymes. nih.gov
Specifically, pyrazine was found to primarily increase levels of CYP2E1. nih.gov In contrast, MTMP was identified as a mixed inducer, increasing levels of CYP2B1, CYP3A, and CYP2E subfamilies. nih.gov CHP also appeared to be a mixed inducer of these subfamilies, while CPP was suggested to be a CYP2E inducer. nih.gov This modulation of crucial metabolic enzymes underscores a significant biological activity of pyrazine derivatives. nih.gov
Table 3: Effect of Pyrazine Derivatives on Cytochrome P450 Isoenzymes
| Compound | Effect on Cytochrome P450 Isoenzymes | Source |
|---|---|---|
| Pyrazine | Inducer of CYP2E1 | nih.gov |
| (Methylthio) methylpyrazine (MTMP) | Mixed inducer of CYP2B1, CYP3A, and CYP2E | nih.gov |
| 5, 6, 7, 8-tetrahydroquinoxaline (CHP) | Mixed inducer of CYP2B, CYP3A, and CYP2E | nih.gov |
| 5-methyl-6, 7-dihydro-5'-cyclopentapyrazine (CPP) | Probable inducer of CYP2E | nih.gov |
CDC25B Phosphatase Inhibition
The Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases are crucial regulators of the cell cycle and are considered potential targets for anticancer therapies. nih.govcnr.it Overexpression of CDC25A and CDC25B has been reported in a wide variety of primary human tumors and often correlates with more aggressive disease. nih.gov Consequently, the development of CDC25B inhibitors is an active area of research. nih.govcnr.it While numerous compounds have been identified as CDC25 inhibitors, specific research directly linking this compound derivatives to the inhibition of CDC25B phosphatase is not extensively detailed in the reviewed literature.
GlcN-6-P Synthase Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is a critical enzyme in microbial metabolic pathways, making it a promising target for antimicrobial agents. nih.govnih.gov Molecular docking studies have been performed to investigate the interaction between pyrazine-2-carboxylic acid derivatives and GlcN-6-P synthase. researchgate.net These computational studies are instrumental in characterizing the potential of these derivatives as inhibitors of this key enzyme, suggesting a possible mechanism for their antimicrobial properties. researchgate.net The research into GlcN-6-P synthase inhibitors includes a wide range of compounds, and the exploration of pyrazine-based structures represents a continuing effort to develop novel antimicrobial drugs. nih.govnih.gov
Mechanistic Investigations of Ethyl Pyrazine 2 Carboxylate Bioactivity
Molecular Target Identification and Validation
The bioactivity of pyrazine (B50134) derivatives, including structures related to ethyl pyrazine-2-carboxylate (B1225951), is attributed to their interaction with specific molecular targets. Research has identified several key proteins and enzymes whose function is modulated by these compounds, particularly in the contexts of cancer and infectious diseases.
One significant area of investigation is in the development of antitubercular agents. Pyrazine-based compounds have been shown to target enzymes crucial for the survival of Mycobacterium tuberculosis (Mtb). Molecular docking studies have identified the enoyl-acyl carrier protein reductase (InhA) as a potential target. researchgate.netresearchgate.net InhA is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of Mtb, which is responsible for building the mycobacterial cell wall. Another critical enzyme in Mtb that has been identified as a target is decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) . nih.gov This enzyme is involved in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. The inhibition of these enzymes disrupts cell wall integrity, leading to bacterial death. nih.gov
In the realm of oncology, pyrazine derivatives have been developed as inhibitors of key signaling proteins. For instance, certain pyrazine-pyridine biheteroaryls act as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . acs.org VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis. acs.org
Furthermore, pyrazine derivatives have been investigated as antagonists for the Neuropeptide S Receptor (NPSR) , a G protein-coupled receptor involved in various neurobiological functions. nih.gov In the context of cancer, some pyrazine compounds have been found to target the p53-Y220C mutant , a common mutation in the p53 tumor suppressor protein. nih.gov These compounds act by binding to a mutation-induced cleft on the protein surface, thereby stabilizing its structure and potentially restoring its tumor-suppressive function. nih.gov
Biochemical Pathway Modulation by Pyrazine Derivatives
The interaction of pyrazine derivatives with their molecular targets leads to the modulation of critical biochemical pathways. The specific pathway affected is determined by the function of the target protein that the compound inhibits or modulates.
Mycobacterial Cell Wall Synthesis: By targeting InhA and DprE1, pyrazine derivatives disrupt the biosynthesis of mycolic acids and arabinogalactan, respectively. researchgate.netnih.gov These are indispensable components of the unique and complex cell wall of Mycobacterium tuberculosis. Inhibition of these pathways compromises the structural integrity of the bacterium, making it a key mechanism for the antitubercular activity of compounds like Pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment. nih.govrjpbcs.com Pyrazinamide itself is a prodrug that is converted to pyrazinoic acid, the active form that disrupts membrane potential and transport in M. tuberculosis. nih.gov
Angiogenesis Signaling: Pyrazine-based inhibitors of VEGFR-2 block the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF). acs.org This inhibition prevents the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. The result is a reduction in the formation of new blood vessels within tumors, effectively starving them of the nutrients and oxygen required for growth. acs.org
Neurotransmission and Neuromodulation: As antagonists of the Neuropeptide S Receptor (NPSR), oxazolo[3,4-a]pyrazine derivatives can block the signaling pathways associated with neuropeptide S. nih.gov These pathways are implicated in modulating locomotion, anxiety, and substance abuse disorders, highlighting the potential of these compounds in treating neurological and psychiatric conditions. nih.gov
Cancer Cell Proliferation and Survival: Pyrazine compounds that stabilize the p53-Y220C mutant can help restore the normal tumor suppressor functions of the p53 pathway. nih.gov This includes inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Other pyrazine derivatives have been shown to inhibit tyrosine kinases, such as in the case of the novel inhibitor AKN-028, which shows promise against acute myeloid leukemia (AML). mdpi.com These compounds interfere with signaling pathways that regulate cell growth and survival, leading to antiproliferative effects. nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of pyrazine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis helps in understanding how different parts of the molecule contribute to its potency and selectivity, guiding the design of more effective therapeutic agents. nih.govacs.org
The type and position of chemical groups (substituents) attached to the pyrazine ring play a crucial role in determining the compound's interaction with its biological target.
Antitubercular Activity: In the development of pyrazine-1,3,4-oxadiazole analogs as antitubercular agents, it was found that halogen substitutions significantly enhanced potency. nih.gov For example, compounds with chloro (2e), fluoro (2f), and bromo (2n) groups on a phenyl ring attached to the oxadiazole moiety showed the highest activity against the Mtb H37Rv strain. This enhancement is attributed to increased lipophilicity, which can improve cell penetration, and improved interactions with the target enzyme, DprE1. nih.gov Similarly, for amides of pyrazine-2-carboxylic acid, increased lipophilicity due to substituents like 3,5-bis(trifluoromethyl)phenyl was correlated with higher antituberculotic activity. nih.gov
Anticancer Activity: For pyrazine-pyridine biheteroaryls designed as VEGFR-2 inhibitors, SAR studies revealed that specific substitutions were critical for potency. The presence of certain groups on the pyrazine and pyridine (B92270) rings influenced the compound's ability to fit into the enzyme's active site and form key interactions. acs.org
NPSR Antagonism: In a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a guanidine (B92328) group led to a compound with nanomolar activity in vitro and significantly improved potency in vivo compared to the reference compound. nih.govacs.org This demonstrates how a single substituent modification can dramatically alter the pharmacological profile.
The following table summarizes the influence of different substituents on the antitubercular activity of pyrazine-1,3,4-oxadiazole derivatives.
| Compound | Substituent (R) | MIC (μg/mL) |
| 2e | 4-chlorophenyl | 3.13 |
| 2f | 4-fluorophenyl | 3.13 |
| 2n | 4-bromophenyl | 3.13 |
| Standard | Isoniazid (B1672263) | 0.2 |
| Standard | Rifampicin (B610482) | 0.1 |
Data sourced from a study on pyrazine-1,3,4-oxadiazole analogs as potential antitubercular agents. nih.gov
The three-dimensional shape and rotational freedom (conformational flexibility) of a molecule are critical for its ability to bind to a biological target. The molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to fit snugly into the binding site of a protein.
Computational Chemistry Approaches to Bioactivity Prediction
Computational chemistry provides powerful tools for predicting and understanding the bioactivity of molecules like ethyl pyrazine-2-carboxylate, thereby accelerating the drug discovery process. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used to understand ligand-protein interactions at an atomic level and to estimate the strength of their binding. researchgate.net
Several studies have employed molecular docking to investigate pyrazine derivatives.
Targeting Mtb DprE1: Docking studies of pyrazine-1,3,4-oxadiazole derivatives against the DprE1 enzyme of M. tuberculosis revealed strong binding affinities. nih.gov For instance, compound 2f, a potent inhibitor, showed a binding affinity of -9.0 kcal/mol, which was superior to the standard anti-TB drugs isoniazid (-5.3 kcal/mol) and rifampicin (-7.9 kcal/mol). The docking analysis showed that the pyrazine ring and the oxadiazole core formed crucial interactions with the amino acid residues in the active site of DprE1. nih.gov
Targeting Mtb InhA: In a study of pyrazine-2-carboxylic acid derivatives, molecular docking was used to model their interaction with the M. tuberculosis InhA protein. researchgate.netresearchgate.net The results showed that a derivative with an aliphatic n-octyl side chain (1c) exhibited the lowest rerank score (-86.4047 kcal/mol), indicating the most favorable binding. researchgate.net This strong interaction was attributed to both hydrogen bonding and π-π stacking interactions with the protein's active site residues. researchgate.net
The table below presents the docking scores of synthesized pyrazine-2-carboxylic acid derivatives against the M. tuberculosis InhA protein.
| Compound | Side Chain | Rerank Score (kcal/mol) |
| 1a | Aromatic | -76.8831 |
| 1b | Cyclic | -71.8492 |
| 1c | Aliphatic (n-octyl) | -86.4047 |
Data sourced from a molecular docking study of pyrazine-2-carboxylic acid derivatives. researchgate.net These computational findings highlight how molecular modeling can rationalize experimental results and guide the design of new, more potent inhibitors. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Characterization in Ethyl Pyrazine 2 Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For ethyl pyrazine-2-carboxylate (B1225951), ¹H, ¹³C, and, in the case of derivatives, ¹⁹F NMR provide comprehensive structural detail.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and quantitative distribution. In the analysis of ethyl pyrazine-2-carboxylate, the ¹H NMR spectrum displays characteristic signals for the protons on the pyrazine (B50134) ring and the ethyl ester group.
For a related compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, the pyrazine protons appear as multiplets in the downfield region, specifically at δ 8.85 ppm and δ 8.81 ppm. acs.org The ethyl group protons exhibit a quartet for the methylene (B1212753) (-CH₂) protons at δ 4.52 ppm and a triplet for the methyl (-CH₃) protons at δ 1.44 ppm, with coupling constants (J) of 7 Hz. acs.org This splitting pattern arises from the coupling between adjacent protons.
Interactive Data Table: ¹H NMR Chemical Shifts for an this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine-H | 8.85 | Multiplet | N/A |
| Pyrazine-H | 8.81 | Multiplet | N/A |
| Methylene (-CH₂) | 4.52 | Quartet | 7 |
| Methyl (-CH₃) | 1.44 | Triplet | 7 |
Data corresponds to ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. acs.org
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. In the spectrum of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, the carbonyl carbon of the ester group is observed at δ 163.7 ppm. acs.org The carbon atoms of the pyrazine ring appear at δ 146.3, 145.3, and 144.7 ppm. acs.org The carbon attached to the trifluoromethyl group shows a characteristic quartet at δ 141.6 ppm due to coupling with the fluorine atoms (J = 37 Hz). acs.org The ethyl group carbons are found upfield, with the methylene carbon at δ 63.2 ppm and the methyl carbon at δ 13.9 ppm. acs.org
Interactive Data Table: ¹³C NMR Chemical Shifts for an this compound Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 163.7 |
| Pyrazine-C | 146.3 |
| Pyrazine-C | 145.3 |
| Pyrazine-C | 144.7 |
| Pyrazine-C-CF₃ | 141.6 (quartet, J=37 Hz) |
| Trifluoromethyl (-CF₃) | 120.6 (quartet, J=274 Hz) |
| Methylene (-CH₂) | 63.2 |
| Methyl (-CH₃) | 13.9 |
Data corresponds to ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. acs.org
For fluorinated analogues such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for confirming the presence and chemical environment of fluorine atoms. The trifluoromethyl (-CF₃) group in this derivative produces a distinct singlet in the ¹⁹F NMR spectrum at a chemical shift of δ -66.2 ppm. acs.org This single peak indicates the magnetic equivalence of the three fluorine atoms in the group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
For esters like this compound, fragmentation is often initiated by the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways include the loss of the ethoxy radical (-OCH₂CH₃) or the elimination of an ethanol (B145695) molecule. researchgate.net The stable pyrazine ring can also undergo characteristic fragmentation, often involving the loss of HCN molecules. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of this compound samples and confirming the identity of the main component. The liquid chromatograph separates the compound from impurities, after which the mass spectrometer provides the molecular weight of the eluting components. LC-MS/MS methods are commonly used for the analysis of heterocyclic compounds in various matrices, demonstrating the technique's robustness for separation and identification. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₇H₈N₂O₂. cymitquimica.comoakwoodchemical.comchemscene.com HRMS can measure the mass of the protonated molecule [M+H]⁺ with high precision. For related pyrazine derivatives, HRMS data is used to confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. For instance, the calculated m/z for the [M+H]⁺ ion of 3-amino-N-methylpyrazine-2-carboxamide (C₆H₈N₄O) is 153.0776, which closely matches the experimental value of 153.0772, confirming the compound's formula. imist.ma This level of accuracy is crucial for unequivocally identifying new compounds or verifying the structure of synthesized molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrations of chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the pyrazine ring, the ethyl ester group, and the various C-H bonds.
The interpretation of the spectrum relies on identifying absorption bands corresponding to specific vibrational modes.
Aromatic Pyrazine Ring: The pyrazine ring is characterized by several distinct absorptions. The C–H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹ lumenlearning.com. In-ring C–C and C=N stretching vibrations produce bands in the 1600-1400 cm⁻¹ range lumenlearning.com. Furthermore, C–H out-of-plane ("oop") bending vibrations can be observed between 900-675 cm⁻¹, and their exact position can give clues about the substitution pattern of the ring lumenlearning.com.
Ethyl Ester Group: The ester functional group gives rise to two prominent and characteristic absorption bands. The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum, typically appearing in the 1750-1735 cm⁻¹ range for aliphatic esters lumenlearning.com. The C–O stretching vibrations are also significant, appearing as strong bands between 1300-1000 cm⁻¹ lumenlearning.com.
Aliphatic C-H Bonds: The ethyl group's C-H bonds are identified by their stretching vibrations, which occur in the 3000–2850 cm⁻¹ region lumenlearning.com.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H (Pyrazine) | Stretch | 3100-3000 |
| Aliphatic C-H (Ethyl) | Stretch | 3000-2850 |
| Carbonyl C=O (Ester) | Stretch | 1750-1735 |
| Aromatic C=C & C=N (Pyrazine) | In-ring Stretch | 1600-1400 |
| C-O (Ester) | Stretch | 1300-1000 |
| Aromatic C-H (Pyrazine) | Out-of-plane Bend | 900-675 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of chemical synthesis and analysis, enabling the separation, purification, and assessment of purity of compounds like this compound.
Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive technique widely used to monitor the progress of a chemical reaction researchgate.net. In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, one can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression researchgate.net. TLC is also invaluable for quickly identifying different pyrazine derivatives formed during a reaction researchgate.net.
Following a synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Silica gel column chromatography is a standard and effective method for purifying this compound on a larger scale than TLC fractioncollector.infosilicycle.com.
In this technique, a glass column is packed with silica gel, which acts as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Less polar compounds typically travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
For the purification of pyrazine derivatives, a common mobile phase is a gradient mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) acs.org. By gradually increasing the polarity of the mobile phase, the separated compounds can be eluted from the column one by one and collected in different fractions. The purity of these fractions is then typically checked using TLC.
Thermal Analysis in Pyrazine Research
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of pyrazine compounds chempap.orgresearchgate.net.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic or endothermic processes, such as phase transitions or decomposition. TGA and DTA are often performed simultaneously to provide a comprehensive thermal profile of the compound chempap.orgresearchgate.net.
Studies on various pyrazine-containing compounds have shown that their thermal stability is influenced by their specific structure and any coordinated metal ions chempap.org.
Elemental Analysis for Compound Composition
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity chempap.org.
For this compound, the molecular formula is C₇H₈N₂O₂ cymitquimica.com. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
The table below shows the calculated elemental composition for this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 55.26% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.30% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.42% |
| Oxygen | O | 15.999 | 2 | 31.998 | 21.03% |
| Total | 152.153 | 100.00% |
Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the successful synthesis and purification of this compound.
Natural Occurrence and Biosynthetic/formation Pathways of Pyrazines
Occurrence in Biological Systems (Plants, Animals, Microorganisms)
Pyrazines are found across a diverse range of biological systems, where they can serve various ecological and physiological functions.
Plants: In the plant kingdom, pyrazines are notable contributors to the characteristic aromas of many raw vegetables. For instance, 2-isobutyl-3-methoxypyrazine (B1223183) is famously responsible for the green, bell pepper-like aroma in grapes and consequently in some wines. Other vegetables where pyrazines are key odorants include green peas, asparagus, and coffee beans nih.govlibretexts.org. In some plants, pyrazines may also play a defensive role, deterring herbivores with their strong scents when the fruit is unripe libretexts.org.
Animals: Pyrazines have been identified in various animal species, often functioning as semiochemicals. For example, certain insects utilize pyrazines as alarm pheromones to signal danger to others in their colony libretexts.org. They can also be part of the complex mixture of volatile organic compounds that contribute to an animal's specific scent profile, which can convey information about identity, sex, and life stage.
Microorganisms: A wide array of microorganisms, including bacteria and fungi, are capable of biosynthesizing pyrazines. Strains of Bacillus subtilis, particularly those used in the fermentation of soybeans to produce natto, are well-known for their production of various alkylpyrazines, which are crucial to the final product's characteristic flavor. Other bacteria, such as Corynebacterium glutamicum, and various fungi have also been shown to produce pyrazines. The biosynthesis of pyrazines by microorganisms is of significant interest to the food industry as a "natural" method for producing flavor compounds.
Formation Mechanisms in Food Processing (e.g., Maillard Reaction)
The most significant pathway for the formation of pyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when reducing sugars and amino acids are heated together. This reaction is responsible for the desirable color and flavor of a wide variety of cooked foods, including baked bread, roasted coffee, and grilled meat.
The formation of pyrazines via the Maillard reaction is a multi-step process. It begins with the condensation of a reducing sugar and an amino acid to form an N-glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds and α-aminoketones. The condensation of two α-aminoketone molecules, followed by oxidation, results in the formation of the pyrazine (B50134) ring. The specific types and amounts of pyrazines formed are influenced by several factors, including the types of sugars and amino acids present, temperature, time, pH, and water activity. For instance, the reaction of different amino acids can lead to the formation of different substituted pyrazines, thereby contributing to the unique flavor profile of a particular food.
Role as Flavoring Agents in Food Science
Pyrazines are highly valued in the food industry for their potent and diverse aroma characteristics. They are key contributors to the desirable "roasty," "toasty," "nutty," and "earthy" flavors in a wide range of thermally processed foods. The specific sensory properties of a pyrazine molecule are determined by its substitution pattern on the pyrazine ring.
Below is an interactive data table summarizing the aroma characteristics of some common pyrazines found in food:
| Pyrazine Compound | Aroma Description | Commonly Found In |
| 2-Methylpyrazine (B48319) | Roasted, nutty | Coffee, cocoa, peanuts |
| 2,5-Dimethylpyrazine (B89654) | Roasted, nutty, potato-like | Coffee, roasted nuts, baked goods |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee-like | Coffee, cocoa |
| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy | Coffee, roasted meats |
| 2,3,5-Trimethylpyrazine | Roasted, nutty, chocolate-like | Coffee, cocoa, fermented soybeans |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted, nutty, earthy | Coffee, roasted nuts |
| 2-Acetylpyrazine | Popcorn-like, roasted | Popcorn, baked bread, roasted grains |
| 2-Methoxy-3-isobutylpyrazine | Green bell pepper, earthy | Grapes, bell peppers, green peas |
Due to their powerful aromatic properties, pyrazines are often used as flavoring additives in a variety of food products to enhance or impart roasted and savory notes.
Pyrazine Metabolism in Biological Systems
When ingested, pyrazines, like other xenobiotics, are subjected to metabolic processes in the body, primarily in the liver, to facilitate their excretion. The metabolism of pyrazines generally involves two main phases: Phase I oxidation and Phase II conjugation.
Oxidative Metabolism of Alkyl Side-Chains
The primary route of Phase I metabolism for alkyl-substituted pyrazines is the oxidation of their alkyl side-chains. This process is catalyzed by the cytochrome P450 (CYP450) family of enzymes, which are predominantly found in the liver mdpi.com. The oxidation typically occurs at the benzylic carbon (the carbon atom attached to the pyrazine ring), leading to the formation of a primary alcohol. This alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid.
For example, 2-methylpyrazine is metabolized to pyrazine-2-carboxylic acid, and 2,5-dimethylpyrazine is metabolized to 5-methylpyrazine-2-carboxylic acid nih.govd-nb.info. These pyrazine carboxylic acids are the major urinary metabolites of their corresponding alkylpyrazines in humans nih.govd-nb.info. The efficiency of this metabolic conversion is quite high, with a significant percentage of ingested alkylpyrazines being recovered in the urine as their carboxylic acid derivatives nih.govd-nb.info. Studies have shown that specific CYP450 isoenzymes, such as those in the CYP2B, CYP3A, and CYP2E subfamilies, can be induced by certain pyrazine derivatives, indicating their involvement in pyrazine metabolism nih.gov.
Conjugation Pathways (e.g., Glucuronidation, Glycine (B1666218) Conjugation)
Following Phase I oxidation, the resulting pyrazine metabolites, particularly the pyrazine carboxylic acids, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, which facilitates their elimination from the body via urine.
Glucuronidation: This is a major conjugation pathway where a glucuronic acid moiety is transferred from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver wikipedia.orgpharmacy180.com. The carboxyl group of pyrazine carboxylic acids can be a substrate for UGTs, leading to the formation of acyl glucuronides. While direct evidence for the glucuronidation of pyrazine-2-carboxylate (B1225951) itself is limited in the provided search results, the general principle of carboxylic acid glucuronidation is a well-established metabolic pathway for xenobiotics nih.gov. Furthermore, studies have identified glucuronide conjugates of pyrazinemethanols, which are intermediate metabolites in the oxidation of alkylpyrazines researchgate.netacs.orgnih.gov.
Glycine Conjugation: Another potential conjugation pathway for pyrazine carboxylic acids is the formation of an amide bond with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase and is a known metabolic route for the detoxification and excretion of xenobiotic carboxylic acids nih.gov. The resulting glycine conjugate is more water-soluble and readily excreted in the urine. While specific studies detailing the glycine conjugation of pyrazine-2-carboxylate were not prominent in the search results, it remains a plausible metabolic fate given the chemical nature of the metabolite.
Future Perspectives and Translational Research in Ethyl Pyrazine 2 Carboxylate
Development of Novel Pyrazine-Based Therapeutics
The inherent bioactivity of the pyrazine (B50134) nucleus has established it as a "privileged scaffold" in medicinal chemistry. Ethyl pyrazine-2-carboxylate (B1225951) and its derivatives are central to the development of next-generation therapeutics targeting a range of diseases.
Anticancer Agents: Pyrazine derivatives are a significant focus in oncology research. tandfonline.comnih.gov These compounds have been investigated as inhibitors of various kinases, such as PIM-1 kinase, which is implicated in cancer cell proliferation and survival. bibliomed.orgjapsonline.com The pyrazine ring can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270), offering advantages in modulating properties like metabolic stability and target binding. nih.gov Researchers are designing hybrid molecules that combine the pyrazine core with other pharmacophores to enhance anticancer efficacy. For example, hybrids of pyrazines with natural products or other heterocyclic systems like 1,2,4-triazoles are being explored to create compounds with potent cytotoxic effects against various cancer cell lines, including lung and breast cancer. mdpi.comrsc.org
Antitubercular Agents: Building on the success of Pyrazinamide (B1679903), a first-line antituberculosis drug, research is active in developing novel pyrazine-based compounds to combat drug-resistant strains of Mycobacterium tuberculosis. tandfonline.comrsc.orgjapsonline.com Ethyl pyrazine-2-carboxylate serves as a valuable starting material or structural motif in this area. Scientists are synthesizing and evaluating new series of pyrazine derivatives, such as pyrazine-1,3,4-oxadiazole analogs and N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant inhibitory activity against the H37Rv strain of the bacterium. tandfonline.comrsc.org
The following table summarizes selected pyrazine-based therapeutic agents and their developmental status.
| Therapeutic Agent Class | Target Disease/Organism | Mechanism of Action (Example) | Representative Compounds/Derivatives |
| Anticancer | Various Cancers | Kinase Inhibition (e.g., PIM-1) | 3-(pyrazin-2-yl)-1H-indazole derivatives |
| Antitubercular | Tuberculosis (M. tuberculosis) | Inhibition of essential enzymes (e.g., DprE1) | Pyrazine-1,3,4-oxadiazole analogs, Pyrazinamide |
| Antiviral | Hepatitis C Virus (HCV) | NS3/4A serine protease inhibition | Telaprevir |
| Proteasome Inhibitor | Multiple Myeloma | 26S proteasome inhibition | Bortezomib |
Advanced Synthetic Strategies for Complex Pyrazine Structures
The creation of novel pyrazine-based therapeutics is intrinsically linked to the advancement of synthetic organic chemistry. Traditional methods for pyrazine synthesis are being supplemented and replaced by more sophisticated and efficient strategies that allow for precise control over the substitution patterns of the pyrazine ring, enabling the construction of complex, highly functionalized molecules.
Transition Metal-Catalyzed Functionalization: Modern cross-coupling reactions are pivotal in elaborating the pyrazine core. rsc.orgrsc.org Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are widely used to form new carbon-carbon bonds on the pyrazine ring. tandfonline.comrsc.org A significant area of development is the direct C-H bond activation, which offers a more atom-economical approach to functionalization by avoiding the need for pre-halogenated pyrazine substrates. mdpi.com For instance, iron-catalyzed C-H functionalization has been successfully employed in the synthesis of the natural product Botryllazine A. mdpi.com
Biocatalysis and Chemo-enzymatic Synthesis: In a move towards greener and more selective synthesis, biocatalysis is emerging as a powerful tool. nih.gov Enzymes, particularly transaminases (ATAs), are being used to mediate key amination steps in the synthesis of pyrazine precursors. nih.gov This chemo-enzymatic approach involves the ATA-catalyzed amination of α-diketones to yield α-amino ketones, which then undergo oxidative dimerization to form the pyrazine ring. nih.gov This method offers high selectivity and operates under environmentally benign conditions.
Enantioselective Dearomatization: A cutting-edge strategy involves the enantioselective dearomatization of the pyrazine ring itself. nih.gov This process disrupts the aromaticity to create chiral, C-substituted piperazines, which are highly valuable building blocks in drug discovery. Copper-catalyzed methods using chiral ligands like StackPhos have been shown to dearomatize pyrazine with high yield and excellent enantiomeric excess, opening new avenues for creating structurally diverse and stereochemically defined therapeutic candidates. nih.gov
Multi-Omics Approaches in Pyrazine Bioactivity Elucidation
Understanding the precise mechanism of action and the broader biological impact of pyrazine derivatives requires a systems-level approach. Multi-omics technologies—genomics, proteomics, and metabolomics—are beginning to be applied to unravel the complex interactions between these compounds and biological systems.
Metabolomics: Targeted metabolomics has been used to study the fate of pyrazines in biological systems. For instance, studies on 2,3,5-trimethylpyrazine, a key flavor compound found in coffee, have identified its metabolites, such as 3,5-dimethylpyrazine-2-carboxylic acid, in human urine. nih.govacs.org This type of research provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrazine compounds, which is essential for drug development. Untargeted metabolomics is also being used to explore the impact of pyrazines on the broader metabolic fingerprint of cells or organisms. researchgate.net
Proteomics: Identifying the protein targets of bioactive compounds is a key step in elucidating their mechanism of action. While comprehensive proteomics studies on this compound are still emerging, related research highlights the importance of protein-pyrazine interactions. Molecular dynamics simulations and multi-spectroscopy techniques have been used to explore the binding of various pyrazine compounds to proteins like human serum albumin (HSA) and myofibrillar proteins. rawdatalibrary.netnih.gov These studies reveal that hydrophobic forces and hydrogen bonds are often critical for binding, and that such interactions can alter protein conformation and stability. rawdatalibrary.netnih.gov This foundational knowledge is crucial for designing future proteomics experiments to identify specific cellular targets of novel pyrazine therapeutics.
Environmental Impact and Sustainability in Pyrazine Production
As the pharmaceutical and chemical industries move towards more sustainable practices, the environmental footprint of pyrazine synthesis is receiving increased attention. Research is focused on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. tandfonline.comresearchgate.net
Green Chemistry Approaches: Efforts are being made to replace harsh reagents and toxic solvents with more environmentally benign alternatives. tandfonline.com This includes one-pot synthesis methods that reduce the number of reaction and purification steps, thereby saving energy and materials. tandfonline.com The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry, and catalytic systems based on earth-abundant metals like manganese are being developed for pyrazine synthesis. nih.govacs.org These methods are often highly atom-economical, generating only water and hydrogen gas as byproducts. nih.govacs.org
Renewable Feedstocks and Bioproduction: A significant advancement in sustainable production is the use of renewable biomass as a starting material. acs.org Researchers have developed one-step processes to convert carbohydrates like glucose into pyrazines using tungsten-based catalysts in ammonia (B1221849) solution. acs.org Furthermore, microbial biosynthesis presents a compelling alternative to chemical synthesis. nih.gov Strains of bacteria, such as Bacillus subtilis isolated from fermented foods, have been shown to naturally produce a variety of alkylpyrazines. nih.govmdpi.com Optimizing these microbial fermentation processes could lead to a truly sustainable and environmentally friendly source of pyrazine compounds.
Environmental Risk Assessment: For pyrazines used in applications such as food flavorings, environmental risk is assessed. This involves calculating the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). For a number of pyrazine derivatives, these assessments have indicated a low risk to terrestrial and aquatic environments at current usage levels. nih.gov
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of pyrazine-based compounds. In silico techniques provide powerful tools for predicting the properties and activities of molecules, allowing researchers to prioritize synthetic efforts and gain deeper insights into molecular interactions. bibliomed.org
Molecular Docking and Virtual Screening: Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a protein target. japsonline.com This technique has been extensively applied to pyrazine derivatives to understand their interactions with key biological targets like PIM-1 kinase and bacterial enzymes. bibliomed.orgnih.gov Based on these predicted interactions, large compound libraries, such as the ZINC database, can be virtually screened to identify new potential inhibitors, significantly streamlining the initial stages of drug discovery. bibliomed.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to build predictive models that correlate the chemical structures of pyrazine derivatives with their biological activities. bibliomed.org These models help identify the key structural features—such as the placement of hydrogen bond donors, acceptors, and hydrophobic groups—that are crucial for potency. japsonline.com The resulting pharmacophore hypotheses guide the design of new analogs with improved activity.
Molecular Dynamics (MD) Simulations: To complement the static picture provided by molecular docking, MD simulations are used to study the dynamic behavior of pyrazine-protein complexes over time. rawdatalibrary.netnih.gov These simulations provide valuable information on the stability of the complex, the role of solvent molecules, and conformational changes in the protein upon ligand binding. rawdatalibrary.netnih.govacs.org This integrated approach, combining in silico predictions with experimental validation through synthesis and biological testing, creates a powerful and efficient cycle for the development of novel pyrazine-based therapeutics.
Q & A
Q. What are the optimal synthetic routes for ethyl pyrazine-2-carboxylate, and how can reaction byproducts be minimized?
this compound is commonly synthesized via esterification or nucleophilic substitution. For example, microwave-assisted synthesis (200 W, 150°C, 30 min) with pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate in ethanol yields 90% product after column chromatography (50% EtOAc/hexanes) . However, side reactions like hydrolysis to pyrazine-2-carboxamide or unreacted starting materials may occur. To minimize byproducts, optimize reaction time, temperature, and stoichiometry. For instance, using anhydrous conditions and catalytic DMAP in esterification reduces hydrolysis, as demonstrated in the synthesis of related pyrazine esters .
Key Data :
| Method | Yield | Byproducts | Reference |
|---|---|---|---|
| Microwave irradiation | 90% | <5% impurities | |
| Electrophilic esterification | 62-82% | Carboxamide (up to 30%) |
Q. How can this compound be purified and characterized effectively?
Purification typically involves silica gel column chromatography (e.g., 40–80% EtOAc/hexanes) . For characterization:
- NMR : Look for distinct signals: δ 1.28–1.49 ppm (CH3 of ethyl group), 4.38–4.73 ppm (OCH2), and aromatic protons at 8.64–9.33 ppm .
- HRMS : The molecular ion [C9H10N2O2+H]+ should show m/z 191.0816 .
- X-ray crystallography : Planarity of the pyrazine ring and ester group (mean deviation <0.05 Å) confirms structural integrity .
Q. What analytical techniques are critical for detecting impurities in this compound?
Use HPLC-MS to identify hydrolysis byproducts (e.g., pyrazine-2-carboxamide) and TLC (Rf ≈ 0.4 in 70% EtOAc/hexanes) to monitor reaction progress . Quantitative NMR can resolve overlapping signals from structurally similar impurities .
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what are its implications for material science?
Pyrazine-2-carboxylate derivatives act as bidentate ligands, coordinating via the pyrazine nitrogen and carboxylate oxygen. For example, Cd(II) complexes with pyrazine-2-carboxylate form 6-coordinate structures (CdN2O4 chromophore) with thermal stability up to 863 K . Such complexes are studied for catalytic or photoluminescent applications. To design coordination polymers, optimize metal-ligand ratios (e.g., 1:2 Cd:L) and solvent systems (aqueous/organic mixtures) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties. Include exact exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) . For π-conjugation analysis, calculate HOMO-LUMO gaps and Mulliken charges to assess reactivity at the pyrazine nitrogen and ester carbonyl .
Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?
For FeCl3-catalyzed reactions (e.g., C–H amination), use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states . In one study, FeCl3 increased amination yield from 40% to 82% under optimized conditions (DMAP, CH2Cl2, 18 h) .
Q. What strategies improve the stability of this compound in hygroscopic environments?
- Store under inert atmosphere (N2/Ar) at –20°C.
- Use anhydrous solvents (e.g., THF, CH2Cl2) and molecular sieves during reactions.
- Derivatize with protective groups (e.g., tert-butyldimethylsilyl) to shield reactive sites, as shown in silyl ether synthesis (82% yield) .
Contradictions and Challenges
Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?
Variability arises from differences in catalysts (e.g., EDCI vs. DCC) or purification methods. For example, EDCI/DMAP in CH2Cl2 gave 62% yield for a picolinoyloxy derivative, while microwave methods achieved 90% . Replicate conditions rigorously and validate purity via orthogonal techniques (e.g., NMR + HRMS).
Q. Why do some studies report low bioactivity for this compound derivatives despite structural similarity to active compounds?
Bioactivity depends on substituent positioning. For instance, antiviral pyrazine C-nucleosides require ribofuranosyl groups at C2/C6, while simple esters lack target affinity . Modify the ester group to hydroxamic acid or amide functionalities to enhance binding, as seen in HNO-releasing complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
